![molecular formula C31H28N2O B570750 Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone CAS No. 1534326-81-2](/img/structure/B570750.png)
Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone is a complex organic compound with the molecular formula C31H28N2O and a molecular weight of 444.57 g/mol . This compound is characterized by its two isoquinoline moieties connected through a methanone bridge, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone typically involves the reaction of 1-phenyl-3,4-dihydro-2(1H)-isoquinoline with a suitable methanone precursor under controlled conditions . The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as column chromatography or recrystallization to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted isoquinoline derivatives .
Scientific Research Applications
Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to acetylcholine receptors, influencing neurotransmission and modulating pain and inflammation pathways . This interaction is crucial for its potential therapeutic effects in neurological conditions .
Comparison with Similar Compounds
Similar Compounds
Solifenacin: A compound with a similar isoquinoline structure, used in the treatment of overactive bladder.
1-Phenyl-3,4-dihydro-2(1H)-isoquinoline: A precursor in the synthesis of Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone.
Uniqueness
This compound is unique due to its dual isoquinoline moieties connected through a methanone bridge, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
bis[(1S)-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O/c34-31(32-21-19-23-11-7-9-17-27(23)29(32)25-13-3-1-4-14-25)33-22-20-24-12-8-10-18-28(24)30(33)26-15-5-2-6-16-26/h1-18,29-30H,19-22H2/t29-,30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQGZNDDACGLPT-KYJUHHDHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C5C4C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H](C2=CC=CC=C21)C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C5[C@@H]4C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
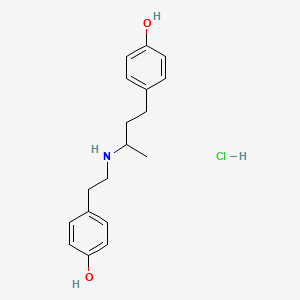

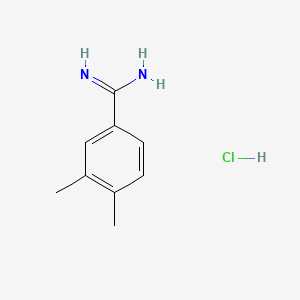
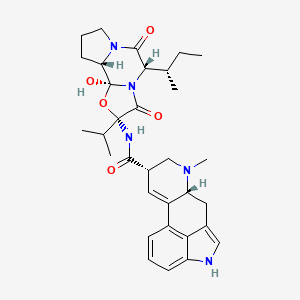
![(2R,4R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B570680.png)
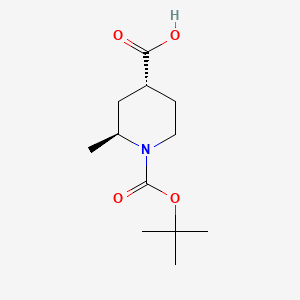
![2-[10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl]-1,4-benzenedicarboxylic Acid](/img/structure/B570683.png)
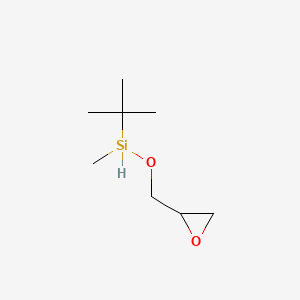
![5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B570685.png)

